molecular formula C9H9F2N3O B2772319 4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-28-7

4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2772319
CAS No.: 1018126-28-7
M. Wt: 213.188
InChI Key: GOEUPMYSZOZSKY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyrazole intermediate is then subjected to further cyclization with suitable reagents to form the pyridine ring. This step may involve the use of phosphorus oxychloride (POCl3) or other cyclizing agents.

    Methylation: The final step involves the methylation of the compound, which can be carried out using methylating agents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or other reactive sites, using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium azide (NaN3), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 4-(Chloromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 4-(Bromomethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-(difluoromethyl)-2,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O/c1-4-7-5(8(10)11)3-6(15)12-9(7)13-14(4)2/h3,8H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEUPMYSZOZSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NN1C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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